

# Application Note: Quantification of G0 N-Glycan-Asn by LC-MS/MS

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## Compound of Interest

Compound Name: G0 N-glycan-Asn

Cat. No.: B15545690

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## Introduction

N-linked glycosylation is a critical post-translational modification that significantly influences the safety and efficacy of biotherapeutic proteins. The absence of terminal galactose on complex-type N-glycans, resulting in the G0 glycoform, can impact the biological activity and pharmacokinetic properties of monoclonal antibodies and other glycoproteins. Therefore, accurate quantification of the G0 N-glycan attached to its nascent asparagine (Asn) residue is crucial for biopharmaceutical characterization, process monitoring, and quality control. This application note provides a detailed protocol for the quantification of **G0 N-glycan-Asn** at the glycopeptide level using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) with a targeted approach.

The method employs a bottom-up proteomics strategy, involving the enzymatic digestion of the glycoprotein to generate glycopeptides. These glycopeptides are then separated by Hydrophilic Interaction Liquid Chromatography (HILIC) and quantified using Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole or high-resolution mass spectrometer. For absolute quantification, stable isotope-labeled glycopeptides can be utilized as internal standards.

## Experimental Protocols

This protocol is optimized for the analysis of the G0F (agalactosyl, core-fucosylated) glycoform of the tryptic peptide EEQYNSTYR from human IgG1.

## Materials and Reagents

- Protein Sample: Purified monoclonal antibody (e.g., Trastuzumab, NIST mAb standard) or other glycoprotein of interest.
- Denaturation and Reduction: 8 M Guanidine-HCl, 1 M Tris-HCl (pH 8.0), 100 mM Dithiothreitol (DTT).
- Alkylation: 200 mM Iodoacetamide (IAA).
- Digestion: Sequencing-grade Trypsin.
- Quenching: Formic acid.
- Glycopeptide Enrichment (HILIC SPE): HILIC solid-phase extraction cartridges, loading buffer (80% acetonitrile, 1% trifluoroacetic acid), wash buffer (80% acetonitrile, 1% trifluoroacetic acid), elution buffer (0.1% trifluoroacetic acid in water).
- LC-MS/MS Solvents: LC-MS grade water, acetonitrile, and formic acid.
- (Optional) Stable Isotope Labeled Standard: Synthetic glycopeptide standard with a heavy isotope-labeled amino acid corresponding to the target G0 glycopeptide.

## Sample Preparation

- Protein Denaturation and Reduction:
  - To 50 µg of the glycoprotein sample, add 8 M Guanidine-HCl to a final concentration of 6 M.
  - Add 1 M Tris-HCl (pH 8.0) to a final concentration of 100 mM.
  - Add 100 mM DTT to a final concentration of 10 mM.
  - Incubate at 56°C for 30 minutes.

- Alkylation:
  - Cool the sample to room temperature.
  - Add 200 mM IAA to a final concentration of 20 mM.
  - Incubate in the dark at room temperature for 30 minutes.
- Buffer Exchange and Digestion:
  - Perform a buffer exchange into 50 mM ammonium bicarbonate (pH 8.0) using a desalting column or centrifugal filter unit with a 10 kDa molecular weight cutoff.
  - Add trypsin at a 1:20 (enzyme:protein) ratio.
  - Incubate at 37°C overnight.
  - Quench the digestion by adding formic acid to a final concentration of 1%.
- Glycopeptide Enrichment (HILIC SPE):
  - Condition the HILIC SPE cartridge with wash buffer followed by loading buffer.
  - Load the digested sample onto the cartridge.
  - Wash the cartridge with loading buffer to remove non-glycosylated peptides.
  - Elute the glycopeptides with elution buffer.
  - Dry the eluted glycopeptides in a vacuum centrifuge.

## LC-MS/MS Analysis

- Reconstitution: Reconstitute the dried glycopeptides in 50 µL of 95% water, 5% acetonitrile, 0.1% formic acid.
- LC Separation (HILIC):

- Column: A HILIC column suitable for glycopeptide separation (e.g., ACQUITY UPLC Glycan BEH Amide Column, 130Å, 1.7 µm, 2.1 mm X 150 mm).[1]
- Mobile Phase A: 100 mM ammonium formate, pH 4.5.[1]
- Mobile Phase B: Acetonitrile.[1]
- Gradient: A gradient of 78% to 55.9% mobile phase B over 38.5 minutes is a representative starting point for separating IgG glycopeptides.[1]
- Flow Rate: 0.5 mL/min.[1]
- Column Temperature: 60°C.[1]
- MS/MS Detection (PRM/MRM):
  - Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer capable of targeted fragmentation.
  - Ionization Mode: Positive electrospray ionization (ESI).
  - Targeted Analysis: Set up a PRM or MRM method to monitor specific precursor-to-fragment ion transitions for the G0F glycopeptide of EEQYNSTYR.

## Data Presentation

Quantitative data should be summarized in clear and structured tables. Below is an example of how to present absolute quantification data for the G0F glycan from a monoclonal antibody, referencing a NIST interlaboratory study.[2]

Table 1: Absolute Quantification of G0F N-Glycan from NISTmAb

Glycan	Amount (pmol per 100 µg NISTmAb)	Standard Deviation
G0F	626.7	7.5

Data adapted from a NIST Interlaboratory Study on Glycosylation Analysis of Monoclonal Antibodies.[2]

For relative quantification, the peak areas of different glycoforms can be compared.

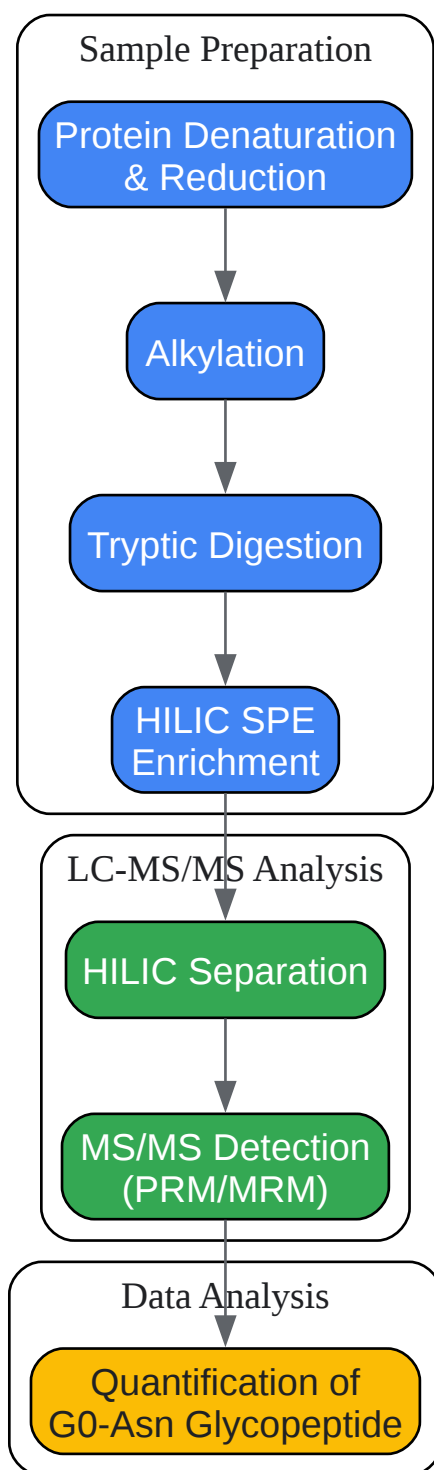
Table 2: Relative Abundance of Major Glycoforms in Trastuzumab

Glycoform	Relative Abundance (%)
G0F	45.0
G1F	35.0
G2F	15.0
Man5	5.0

Representative data.

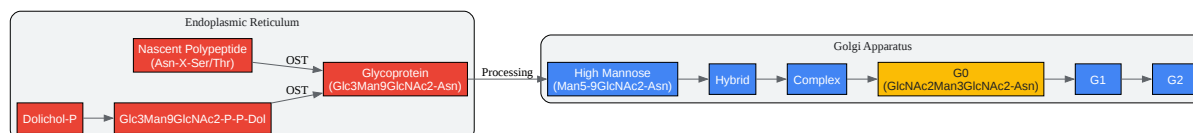
## Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and biological pathways. The following diagrams were created using the DOT language.



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Caption: Experimental workflow for **G0 N-glycan-Asn** quantification.



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Caption: Simplified N-glycosylation pathway leading to G0.

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## References

- 1. mdpi.com [mdpi.com]
- 2. NIST Interlaboratory Study on Glycosylation Analysis of Monoclonal Antibodies: Comparison of Results from Diverse Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
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